Econazole nitrate is a synthetic antifungal agent belonging to the imidazole class, which has been extensively studied for its efficacy in treating various fungal infections. It is structurally related to miconazole and has been used both topically and systemically to combat a range of dermatophytes, yeasts, and other fungi3. The compound has demonstrated significant therapeutic potential in dermatology, gynecology, and ophthalmology due to its broad-spectrum antifungal activity2358.
Econazole nitrate operates primarily by disrupting the cell membrane systems of fungi. It alters the permeability of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to leakage of cellular contents and ultimately the death of the fungal cell3. The drug has also been shown to inhibit the biosynthesis of mitochondrial membrane enzymes, which further contributes to its antifungal effects4. Despite its potency, econazole nitrate does not exhibit useful activity against Gram-negative bacteria, and its activity can be influenced by the presence of serum in the culture medium3.
Econazole nitrate has been successfully used in the treatment of dermatomycoses and interdigital toe web infections. Studies have shown that econazole nitrate can lead to good to excellent responses in patients with severe interdigital bacterial infections, with a significant decrease in the total aerobic flora1. Additionally, econazole nitrate foam 1% has been developed for the treatment of interdigital tinea pedis, demonstrating superiority over vehicle foam in clinical trials with high mycologic cure rates and a favorable safety profile2. The drug has also been effective in treating a wide variety of fungi responsible for dermatomycoses, with clinical cure rates of about 90%3.
In the field of gynecology, econazole nitrate has been used to treat vaginal candidosis. Various treatment regimens have been explored, with high mycological cure rates observed. The drug has been well-tolerated when used intravaginally, with side effects limited to local irritation in a small percentage of patients3. The convenience of a higher-dose, shorter-term regimen has been highlighted as an important advantage for patients3.
Econazole nitrate's poor water solubility has been a challenge for ocular treatments. However, the development of supersaturated self-nanoemulsifying drug delivery systems (S-SNEDDS) and inclusion complexes with cyclodextrins has improved its solubility and bioavailability for ocular use. These novel formulations have shown promise in enhancing the ocular bioavailability of econazole nitrate, offering a potential treatment for ophthalmic fungal infections58.
Interestingly, econazole nitrate has also been investigated for its antitumor effects. Studies have indicated that econazole nitrate can induce apoptosis in MCF-7 breast cancer cells via mitochondrial and caspase pathways, suggesting a potential role in cancer therapy9.
Research has been conducted to improve the delivery and efficacy of econazole nitrate through various pharmaceutical formulations. For instance, econazole nitrate-loaded MCM-41 has been developed for a topical powder formulation, showing improved drug dissolution and antifungal activity7. Additionally, econazole nitrate-loaded β-cyclodextrin nanosponges have been formulated into a topical hydrogel, demonstrating enhanced skin permeation and control of fungal infection in animal models10.
CAS No.: 127414-85-1
CAS No.: 3715-10-4
CAS No.: 67579-73-1
CAS No.:
CAS No.: 1239908-48-5